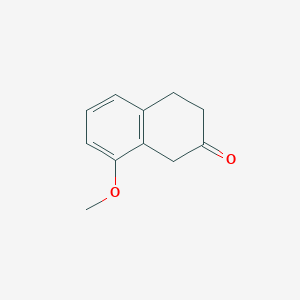

8-Methoxy-2-tetralone

Descripción general

Descripción

8-Methoxy-2-tetralone is a chemical compound with the empirical formula C11H12O2 . It has a molecular weight of 176.21 . It is used as a research chemical .

Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, a multi-step continuous-flow strategy has been developed for the efficient and highly productive synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine . This method offers significant advantages over traditional batch operations, including dramatically reduced reaction time, improved reaction efficiency, and good control over reaction optimizing conditions .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOc1cccc2CCC(=O)Cc12 . The InChI key for this compound is BTYBORAHYUCUMH-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is known to be used as an intermediate in the synthesis of various pharmaceuticals .Physical And Chemical Properties Analysis

This compound has a melting point of 48-55 °C . Its density is predicted to be 1.124±0.06 g/cm3 . The compound is classified as Acute Tox. 4 Oral .Aplicaciones Científicas De Investigación

Synthesis Methods

- Preparation Techniques : 8-Methoxy-2-tetralone can be prepared from 2-bromophenylacetic acid using a Friedel-Crafts acylation/cyclization, ketone protection, copper(I)-catalyzed methoxylation, and ketone deprotection, yielding about 50% overall yield (Lee, Frescas, & Nichols, 1995).

- Alternative Synthesis : Another method involves palladium-mediated cross-coupling, catalytic hydrogenation, and intramolecular acylation, using a bromine substituent at the benzenoid C4 position to ensure cyclization ortho to the methoxy moiety (Castillo-Rangel, Pérez-Díaz, & Vázquez, 2016).

Chemical Transformation

- Isopropylation Process : The introduction of the isopropyl group into the aromatic ring of 7-methoxy1-tetralone using isopropanol and polyphosphosphoric acid was successful, yielding 8-isopropyl-5-methoxy-1-tetralone (Cabrera et al., 2015).

- Asymmetric Reduction : The asymmetric transfer hydrogenation reaction can efficiently reduce various methoxy substituted 2-tetralones, with conditions identified for the asymmetric reduction of this compound to the corresponding 2-tetralol in high enantiomeric excess (Mogi, Fuji, & Node, 2004).

Biological Applications

- Neurological and Behavior Effects : this compound derivatives have been found to affect male rat sexual behavior, reducing the number of intromissions preceding ejaculation and shortening the ejaculation latency. These drugs exert selective actions on brain 5-HT neurotransmission (Ahlénius et al., 1981).

- Antitubercular Activity : Compounds related to this compound, such as engelhardione and (-)-4-hydroxy-1-tetralone, have shown antitubercular activities, demonstrating the potential of this compound derivatives in medicinal chemistry (Lin et al., 2005).

Safety and Hazards

Direcciones Futuras

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), and 8-Methoxy-2-tetralone is no exception . The development of efficient and productive synthesis methods for this compound, such as the continuous-flow strategy mentioned earlier, represents a promising direction for future research .

Mecanismo De Acción

Target of Action

This compound is a derivative of tetralone, a class of compounds that have been studied for their potential biological activities . .

Biochemical Pathways

The biochemical pathways influenced by 8-Methoxy-2-tetralone are not well-defined. As a derivative of tetralone, it may potentially influence similar biochemical pathways as other tetralone compounds. Without specific studies on this compound, it is difficult to definitively state which biochemical pathways it affects .

Pharmacokinetics

The compound has a molecular weight of 176.21 , which suggests it may have favorable bioavailability due to its relatively small size.

Result of Action

The molecular and cellular effects of this compound are currently unknown. While some tetralone derivatives have been studied for their potential biological activities

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules can potentially influence the action of a compound. Without specific studies, it is difficult to determine how these factors might influence this compound .

Propiedades

IUPAC Name |

8-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYBORAHYUCUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399746 | |

| Record name | 8-Methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5309-19-3 | |

| Record name | 8-Methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxy-2-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 8-Methoxy-2-tetralone in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly in the construction of complex polycyclic structures. For example, it acts as a crucial starting material in synthesizing various derivatives of 7H-dibenzo[c,g]carbazole, a potent carcinogen. This compound also finds utility in the development of potential pharmaceuticals, as evidenced by its role in synthesizing radiolabeled ligands for studying serotonin receptors.

Q2: Can you describe an efficient synthesis route for this compound?

A2: A streamlined synthesis of this compound starts with 2-bromophenylacetic acid and achieves an overall yield of approximately 50%. The key steps involve a Friedel-Crafts acylation/cyclization, ketone protection, a copper(I)-catalyzed methoxylation of the aromatic bromide (using an ester as a co-catalyst), and finally, ketone deprotection.

Q3: How is this compound utilized in preparing biologically active compounds?

A3: this compound plays a crucial role in the multi-step synthesis of R‐(+)‐ and S‐(−)‐8‐hydroxy‐2‐(N, N‐dipropylamino)-[2‐3H] tetralin. HCl (8‐OH‐DPAT), a 5HT1A receptor agonist. The process involves reductive amination, acylation, reduction, and chiral separation to yield the target compound.

Q4: How is this compound utilized in studying gibberellin synthesis?

A4: Researchers utilize this compound to synthesize intermediates containing the cyclohexa-2,4-dienone moiety, relevant for gibberellin synthesis. For instance, it can be converted to 1,2,3,4-tetrahydro-8-hydroxy-2-naphthoic acid, which upon diazotization and acid-catalyzed reaction, yields tricyclic ketones with the desired cyclohexa-2,4-dienone structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)

![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl octanoate](/img/structure/B1364844.png)

![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)

![2-{[2-(Anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364851.png)

![2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol](/img/structure/B1364855.png)

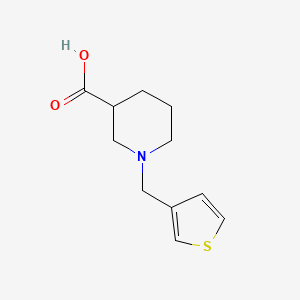

![1-[(5-methylthiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364858.png)

![1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1364863.png)

![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)